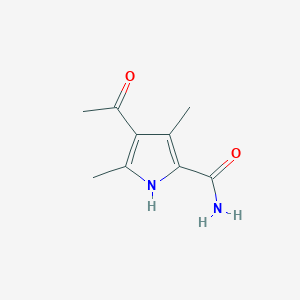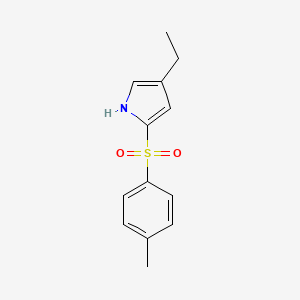
4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-tosyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group at the 4-position and a tosyl group at the 2-position. Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. The tosyl group, derived from toluenesulfonic acid, is often used as a protecting group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-tosyl-1H-pyrrole typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of an α-amino aldehyde with a tosylated ethyl ketone, followed by cyclization to form the pyrrole ring . The reaction conditions often require a catalyst, such as a ruthenium complex, and an alkali metal base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-Ethyl-2-tosyl-1H-pyrrole may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-tosyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylates or carboxamides.
Reduction: Reduction reactions can convert the tosyl group to a simpler sulfonamide or remove it entirely.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, due to the electron-donating nature of the ethyl group.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2-carboxylates and carboxamides.
Reduction: Sulfonamides or de-tosylated pyrroles.
Substitution: Halogenated or sulfonylated pyrroles.
Applications De Recherche Scientifique
4-Ethyl-2-tosyl-1H-pyrrole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-tosyl-1H-pyrrole involves its interaction with various molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
4-Ethyl-2-methyl-1H-pyrrole: Similar structure but with a methyl group instead of a tosyl group.
4-Ethyl-2-nitro-1H-pyrrole: Contains a nitro group, which significantly alters its reactivity and biological activity.
4-Ethyl-2-chloro-1H-pyrrole: Substituted with a chlorine atom, affecting its chemical properties and applications.
Uniqueness: 4-Ethyl-2-tosyl-1H-pyrrole is unique due to the presence of the tosyl group, which provides distinct reactivity and stability. The tosyl group can be selectively removed or modified, allowing for versatile synthetic applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
922144-25-0 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
4-ethyl-2-(4-methylphenyl)sulfonyl-1H-pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-3-11-8-13(14-9-11)17(15,16)12-6-4-10(2)5-7-12/h4-9,14H,3H2,1-2H3 |
Clé InChI |
SLKWPQCBSZHLEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC(=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
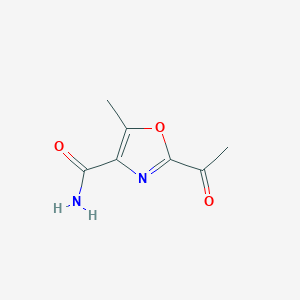
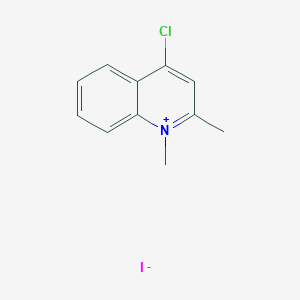
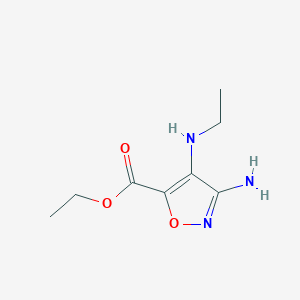
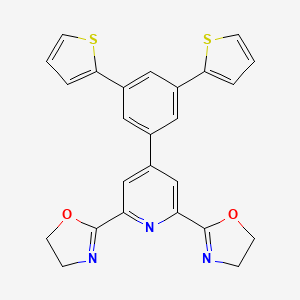
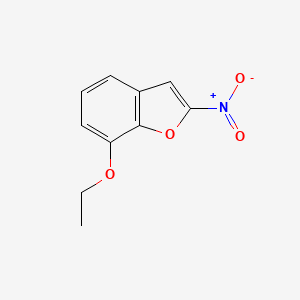
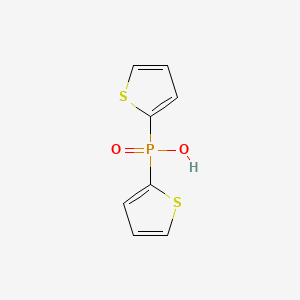
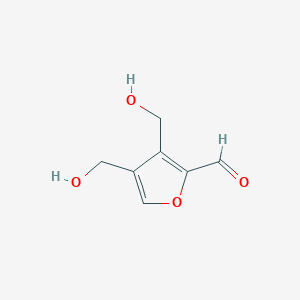
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
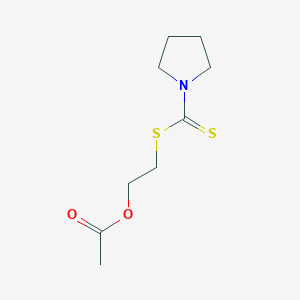
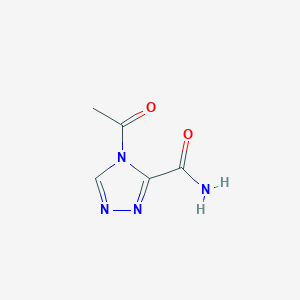
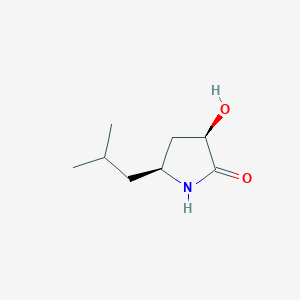
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
